isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
Brand Name:
Vulcanchem
CAS No.:
119812-51-0
VCID:
VC20796410
InChI:
InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11)
SMILES:
C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O
Molecular Formula:
C17H21N3O2
Molecular Weight:
299.37 g/mol
isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
CAS No.: 119812-51-0
Cat. No.: VC20796410
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119812-51-0 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
| Standard InChI | InChI=1S/C9H16N2.C8H5NO2/c1-2-5-9-10-6-4-8-11(9)7-3-1;10-7-5-3-1-2-4-6(5)8(11)9-7/h1-8H2;1-4H,(H,9,10,11) |
| Standard InChI Key | BLFUSYFCQXDQCF-UHFFFAOYSA-N |
| SMILES | C1CCC2=NCCCN2CC1.C1=CC=C2C(=C1)C(=O)NC2=O |
| Canonical SMILES | C1CCC2=[N+](CC1)CCCN2.C1=CC=C2C(=C1)C(=NC2=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator